molecular formula C3HBrN2O2S B146120 2-Bromo-5-nitrothiazole CAS No. 3034-48-8

2-Bromo-5-nitrothiazole

Cat. No.: B146120
CAS No.: 3034-48-8
M. Wt: 209.02 g/mol
InChI Key: ANIJFZVZXZQFDH-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrothiazole is a heterocyclic compound with the molecular formula C3HBrN2O2S. It is characterized by a thiazole ring substituted with a bromine atom at the second position and a nitro group at the fifth position. This compound is known for its pale-yellow color and pyridine-like odor . It is widely used as a building block in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrothiazole can be synthesized through the nitration of 2-bromothiazole. The nitration reaction typically involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid as nitrating agents . The reaction proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the fifth position of the thiazole ring.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. The reaction is scaled up, and the conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted thiazoles with various functional groups.

    Reduction Reactions: 2-Amino-5-nitrothiazole.

    Oxidation Reactions: Sulfoxides and sulfones.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrothiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . This property makes it a potential candidate for targeting hypoxic tumor cells in cancer therapy. Additionally, the compound’s ability to interact with nucleophiles and undergo substitution reactions contributes to its diverse biological activities .

Comparison with Similar Compounds

  • 2-Amino-5-nitrothiazole
  • 2-Chloro-5-nitrothiazole
  • 2-Methyl-5-nitrothiazole

Comparison: 2-Bromo-5-nitrothiazole is unique due to the presence of both a bromine atom and a nitro group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. Similarly, 2-Chloro-5-nitrothiazole and 2-Methyl-5-nitrothiazole have different substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

2-bromo-5-nitro-1,3-thiazole
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InChI

InChI=1S/C3HBrN2O2S/c4-3-5-1-2(9-3)6(7)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIJFZVZXZQFDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4062804
Record name Thiazole, 2-bromo-5-nitro-
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Molecular Weight

209.02 g/mol
Source PubChem
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CAS No.

3034-48-8
Record name 2-Bromo-5-nitrothiazole
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Record name Thiazole, 2-bromo-5-nitro-
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Record name 2-Bromo-5-nitrothiazole
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Record name Thiazole, 2-bromo-5-nitro-
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Record name 2-bromo-5-nitro-1,3-thiazole
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Synthesis routes and methods I

Procedure details

The starting material 2-bromo-5-nitrothiazole was prepared by treating 2-amino-5-nitrothiazole (Aldrich) with sodium nitrite and hydrogen bromide (Fr. Demande 2,015,434, 1970). 3-Phenyl-1,2,4-triazole-5-thione (E. Hogarth, J. Chem. Soc. (1949) 1163) was prepared by first reacting benzoyl chloride with thiosemicarbazide in pyridine at 0° C. to give benzoyl thiosemicarbazide. Benzoyl thiosemicarbazide was treated with potassium hydroxide in ethanol to give 3-phenyl-1,2,4-triazole-5-thione. 3-Phenyl-1,2,4-triazole-5-thione (1.77 g) was then dissolved in 50 mL of methanol and treated with 0.57 g of 95% sodium methoxide, and then with 2-bromo-5-nitrothiazole (2.09 g). The mixture was stirred at room temperature for 2 hours and the precipitated sodium bromide was removed by filtration. The methanol was evaporated and the product crystallized from ethanol and water to give 1.5 g of 3-[(5-nitrothiazol-2-yl)mercapto]-5-phenyl-1,2,4-triazole, a white solid, MP 155°-157° C.
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Synthesis routes and methods II

Procedure details

To 72.5 g of 2-amino-5-nitrothiazole in 300 mL of 48% hydrobromic acid and 200 mL of water stirred and cooled to about -10° C. was slowly added, in portions, 51.8 g of sodium nitrite dissolved in 80 mL of water from one addition funnel and 250 mL of n-amyl alcohol from a second addition funnel. The addition of both solutions required about 3 hours. The cooling bath was removed and the mixture allowed to warm to about 15° C. overnight and then stirred at room temperature for 2 hours. The solid was collected by vacuum filtration and steam distilled to give 67 g of crude product. The crude product was recrystallized from hot ethanol to give 61 g (60% yield) of the 2-bromo-5-nitrothiazole as a yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure and basic chemical information of 2-Bromo-5-nitrothiazole?

A1: this compound is a heterocyclic compound with the molecular formula C3HBrN2O2S. It has a molecular weight of 207.01 g/mol. The structure consists of a thiazole ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position. While specific spectroscopic data may vary based on the solvent and conditions, general characterization can be achieved through techniques like NMR and IR spectroscopy. []

Q2: Has this compound been used in the development of other compounds?

A4: Yes, this compound serves as a valuable starting material in organic synthesis. For instance, it is used in the preparation of Disperse Blue 360, a commercially important azo dye. The synthesis involves a four-step process: nitration, hydrazination, amination, and finally, oxidation of the intermediate 2-[[4-(diethylamino)-2-methylphenyl]diamine]-5-nitrothiazole to yield Disperse Blue 360. [] This highlights the versatility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields.

Q3: Are there computational studies on this compound?

A5: Yes, computational chemistry techniques have been employed to study this compound. Studies have used methods like Density Functional Theory (DFT) calculations to investigate its vibrational properties, molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. [] Such computational studies can provide valuable insights into the electronic structure, reactivity, and other physico-chemical properties of the compound.

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